molecular formula C9H7NO4 B10876910 Pyrrolidine-2,5-dione, 1-(2-furoyl)-

Pyrrolidine-2,5-dione, 1-(2-furoyl)-

Cat. No.: B10876910
M. Wt: 193.16 g/mol
InChI Key: ZPEVMCJVIYENPD-UHFFFAOYSA-N
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Description

Pyrrolidine-2,5-dione, 1-(2-furoyl)- is a heterocyclic compound that features a pyrrolidine ring fused with a furan ring. This compound is of significant interest due to its versatile applications in medicinal chemistry, organic synthesis, and material science. The unique structure of Pyrrolidine-2,5-dione, 1-(2-furoyl)- allows it to participate in various chemical reactions, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine-2,5-dione, 1-(2-furoyl)- typically involves the reaction of N-hydroxysuccinimide with 2-furoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of Pyrrolidine-2,5-dione, 1-(2-furoyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-2,5-dione, 1-(2-furoyl)- undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form pyrrolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon atoms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyrrolidine-2,5-dione, 1-(2-furoyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: Utilized in the production of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of Pyrrolidine-2,5-dione, 1-(2-furoyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

  • Pyrrolidine-2,3-dione
  • Pyrrolidine-2-one
  • Pyrrolizine
  • Prolinol

Comparison: Pyrrolidine-2,5-dione, 1-(2-furoyl)- is unique due to the presence of both the pyrrolidine and furan rings, which confer distinct chemical and biological properties. Compared to Pyrrolidine-2,3-dione, it has a different substitution pattern that affects its reactivity and biological activity. Pyrrolidine-2-one and Pyrrolizine lack the furan ring, making them less versatile in certain applications. Prolinol, while similar in structure, has different stereochemistry and functional groups that influence its interactions with biological targets .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

1-(furan-2-carbonyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C9H7NO4/c11-7-3-4-8(12)10(7)9(13)6-2-1-5-14-6/h1-2,5H,3-4H2

InChI Key

ZPEVMCJVIYENPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C(=O)C2=CC=CO2

Origin of Product

United States

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